molecular formula C10H5F9O B14209916 [2,4,6-Tris(trifluoromethyl)phenyl]methanol CAS No. 833447-95-3

[2,4,6-Tris(trifluoromethyl)phenyl]methanol

Cat. No.: B14209916
CAS No.: 833447-95-3
M. Wt: 312.13 g/mol
InChI Key: NVMWRUNYOVGWKD-UHFFFAOYSA-N
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Description

[2,4,6-Tris(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of three trifluoromethyl groups attached to a phenyl ring, with a methanol group (-CH2OH) attached to the central carbon atom. This compound is known for its unique electronic properties and high stability, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tris(trifluoromethyl)phenyl]methanol typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. The reaction is carried out at low temperatures and results in the formation of 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then treated with formaldehyde to yield the desired methanol derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[2,4,6-Tris(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,4,6-Tris(trifluoromethyl)phenyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

  • 2,4,6-Tris(trifluoromethyl)aniline
  • 2,4,6-Tris(trifluoromethyl)phenyl-lithium
  • 2,4,6-Tris(trifluoromethyl)benzoic acid

Comparison: Compared to its analogs, [2,4,6-Tris(trifluoromethyl)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The trifluoromethyl groups contribute to its high stability and electron-withdrawing characteristics, making it a valuable compound in various applications .

Properties

CAS No.

833447-95-3

Molecular Formula

C10H5F9O

Molecular Weight

312.13 g/mol

IUPAC Name

[2,4,6-tris(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C10H5F9O/c11-8(12,13)4-1-6(9(14,15)16)5(3-20)7(2-4)10(17,18)19/h1-2,20H,3H2

InChI Key

NVMWRUNYOVGWKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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